

O-Methylcedrelopsin: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Properties

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Compound of Interest

Compound Name: **O-Methylcedrelopsin**

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This technical guide provides an in-depth analysis of the structure elucidation of **O-Methylcedrelopsin**, a naturally occurring coumarin. This document details the spectroscopic data and experimental protocols that have been instrumental in defining its molecular architecture.

Introduction

O-Methylcedrelopsin (6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one) is a prenylated coumarin that has been isolated from plant sources such as *Cedrelopsis grevei* and *Toddalia asiatica*.^[1] The structural determination of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide summarizes the key spectral data and the methodologies employed in its structural characterization.

Isolation of O-Methylcedrelopsin

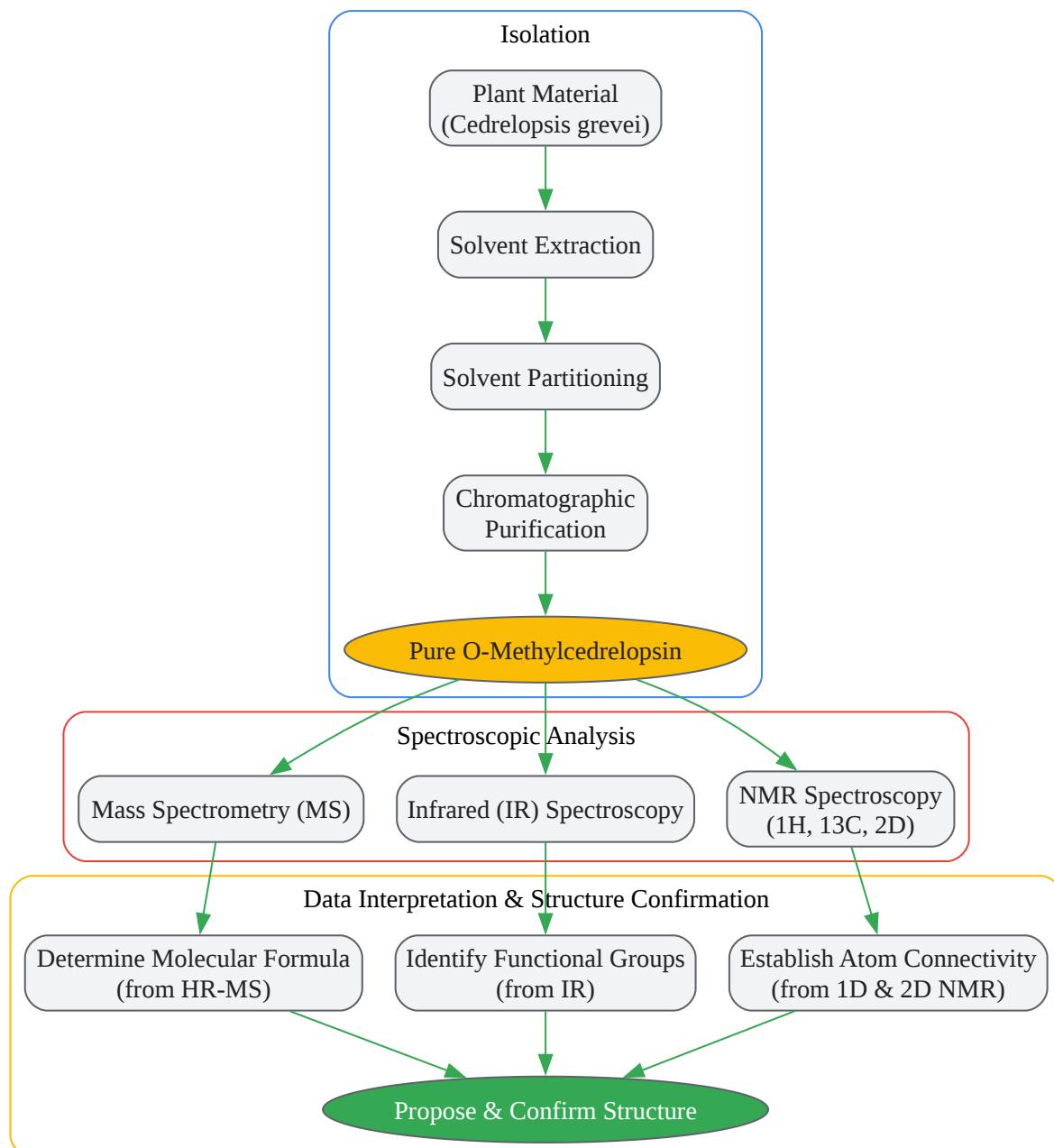
The isolation of **O-Methylcedrelopsin** from the stem bark of *Cedrelopsis grevei* is a critical first step for its structural analysis. A general procedure for the extraction and isolation of coumarins from this plant is outlined below.

Experimental Protocol: Extraction and Isolation

- Plant Material: The stem bark of *Cedrelopsis grevei* is collected, air-dried, and ground into a fine powder.
- Extraction: The powdered bark is extracted with a suitable organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48 hours).
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
- Chromatography: The fraction containing the coumarins is further purified using chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **O-Methylcedrelopsin**.

Structure Elucidation Workflow

The elucidation of the structure of **O-Methylcedrelopsin** follows a logical workflow that integrates data from various spectroscopic methods.

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Caption: Workflow for the structure elucidation of **O-Methylcedrelopsin**.

Spectroscopic Data

The structural assignment of **O-Methylcedrelol** is based on the following spectral data obtained from the key reference, Mulholland et al., *Phytochemistry*, 2002, 61(8), 919-922.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its molecular formula.

Experimental Protocol: Mass spectra are typically recorded on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.

Table 1: Mass Spectrometry Data for **O-Methylcedrelol**

Ion	m/z (experimental)	Molecular Formula
$[M+H]^+$	$C_{16}H_{19}O_4$	
$[M+Na]^+$	$C_{16}H_{18}O_4Na$	
$[M]^+$	$C_{16}H_{18}O_4$	

(Note: Specific experimental m/z values are pending access to the primary literature.)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or dissolved in a suitable solvent like chloroform.

Table 2: Infrared (IR) Absorption Data for **O-Methylcedrelol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O stretching (α,β -unsaturated lactone)
~1600, ~1500	Medium	C=C stretching (aromatic)
~1200-1000	Strong	C-O stretching (ethers)
~2950-2850	Medium	C-H stretching (aliphatic)
~3050	Weak	C-H stretching (aromatic/vinylic)

(Note: Specific peak values are pending access to the primary literature.)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol: The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Table 3: ¹H NMR Spectral Data of **O-Methylcedrelolin** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Data pending	H-3			
Data pending	H-4			
Data pending	H-5			
Data pending	H-1'			
Data pending	H-2'			
Data pending	6-OCH ₃			
Data pending	7-OCH ₃			
Data pending	3'-CH ₃			
Data pending	3'-CH ₃			
(Note: Specific chemical shifts, multiplicities, coupling constants, and integrations are pending access to the primary literature.)				

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is recorded on an NMR spectrometer (e.g., 100 or 125 MHz) in a deuterated solvent, typically chloroform-d (CDCl₃).

Table 4: ¹³C NMR Spectral Data of **O-Methylcedrelol** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
Data pending	C-2
Data pending	C-3
Data pending	C-4
Data pending	C-4a
Data pending	C-5
Data pending	C-6
Data pending	C-7
Data pending	C-8
Data pending	C-8a
Data pending	C-1'
Data pending	C-2'
Data pending	C-3'
Data pending	C-4'
Data pending	C-5'
Data pending	6-OCH ₃
Data pending	7-OCH ₃

(Note: Specific chemical shifts are pending access to the primary literature.)

Conclusion

The structure of **O-Methylcedrelol** has been unequivocally established through the systematic application of modern spectroscopic techniques. The combined data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provide a complete picture of its molecular formula, functional groups, and atomic connectivity. The experimental protocols outlined in this guide are standard methodologies in the field of natural product

chemistry for the isolation and characterization of novel compounds. Further research into the pharmacological properties of **O-Methylcedrellopsin** may be facilitated by the detailed structural and spectral information presented herein.

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References

- 1. O-Methylcedrellopsin | CAS:72916-61-1 | Manufacturer ChemFaces [chemfaces.com]
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